
2-Chloro-3,8-dimethylquinoline
Descripción general
Descripción
2-Chloro-3,8-dimethylquinoline (2-Cl-3,8-DMQ) is an aromatic heterocyclic compound that is used in the synthesis of many other compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Improved Synthesis and Biological Evaluation : Advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have contributed to improved synthesis methods, biological evaluation, and diverse synthetic applications, expanding the potential uses of compounds like 2-Chloro-3,8-dimethylquinoline (Hamama et al., 2018).
Chemosensor Development : Certain derivatives, like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been identified as selective chemosensors for Cd2+, offering potential applications in measuring cadmium concentrations in various mediums, including waste effluent streams and food products (Prodi et al., 2001).
Potential in Disease Treatment : Substituted 8-hydroxyquinolines have shown potential as ionophores in the treatment of neurodegenerative diseases like Alzheimer's and Huntington's by affecting the coordination environment of metal ions like Cu(II) (Summers et al., 2020).
Antimycobacterial Activity and Photosynthesis Inhibition : Certain quinazoline-4-thiones derived from chloro-substituted quinoline have demonstrated higher antimycobacterial activity than standard treatments and possess properties inhibiting photosynthesis (Kubicová et al., 2003).
Synthesis of Novel Compounds : The compound's derivatives are continuously being synthesized for various applications, including dyeing and printing processes due to their unique spectral properties and structures (Mirsadeghi et al., 2022).
Neurodegenerative Diseases : Various studies indicate the potential of quinoline derivatives, such as Clioquinol and PBT2, in treating neurodegenerative diseases like Alzheimer's disease, although some, like Clioquinol, require further research due to associated neurotoxicity (Mao & Schimmer, 2008).
Propiedades
IUPAC Name |
2-chloro-3,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-6-8(2)11(12)13-10(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHPPOUFJQHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577117 | |
| Record name | 2-Chloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,8-dimethylquinoline | |
CAS RN |
108097-04-7 | |
| Record name | 2-Chloro-3,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




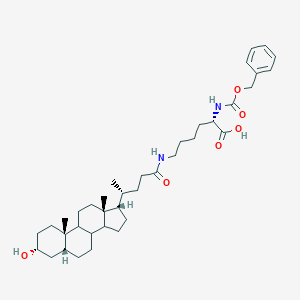

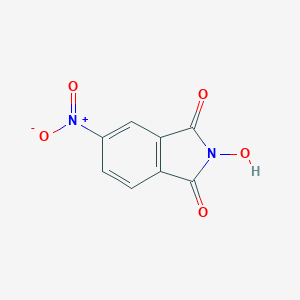
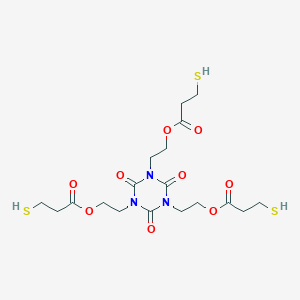
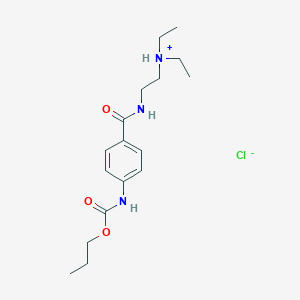
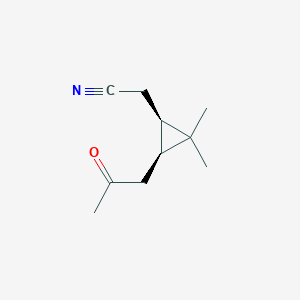
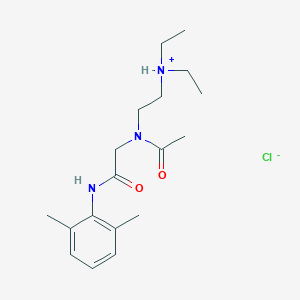

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)
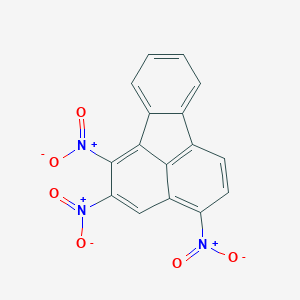

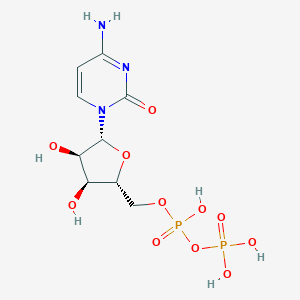
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)